- Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylaminesNature Communications, 2020, 11(1),,
Cas no 959236-12-5 (4-(trifluoromethyl)-1H-indole-3-carbaldehyde)

959236-12-5 structure
Nom du produit:4-(trifluoromethyl)-1H-indole-3-carbaldehyde
Numéro CAS:959236-12-5
Le MF:C10H6F3NO
Mégawatts:213.15595293045
MDL:MFCD09954786
CID:1123190
PubChem ID:34175959
4-(trifluoromethyl)-1H-indole-3-carbaldehyde Propriétés chimiques et physiques
Nom et identifiant
-
- 4-(trifluoromethyl)-1H-Indole-3-carboxaldehyde
- 4-(trifluoromethyl)-1H-indole-3-carbaldehyde
- 4-(Trifluoromethyl)-1H-indole-3-carboxaldehyde (ACI)
- F15931
- MFCD09954786
- SY056975
- 4-(Trifluoromethyl)indole-3-carbaldehyde
- SCHEMBL3676142
- DB-348873
- CS-12404
- 959236-12-5
- AC-29781
- Z1509199160
- AKOS022669253
- CS-0374156
- EN300-7464650
- DTXSID201248166
-
- MDL: MFCD09954786
- Piscine à noyau: 1S/C10H6F3NO/c11-10(12,13)7-2-1-3-8-9(7)6(5-15)4-14-8/h1-5,14H
- La clé Inchi: YGSKOERZFUTESV-UHFFFAOYSA-N
- Sourire: O=CC1C2C(=CC=CC=2C(F)(F)F)NC=1
Propriétés calculées
- Qualité précise: 213.04014830g/mol
- Masse isotopique unique: 213.04014830g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 1
- Complexité: 254
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.4
- Surface topologique des pôles: 32.9Ų
4-(trifluoromethyl)-1H-indole-3-carbaldehyde PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0546-250MG |
4-(trifluoromethyl)-1H-indole-3-carbaldehyde |
959236-12-5 | 95% | 250MG |
¥ 963.00 | 2023-04-12 | |
Enamine | EN300-7464650-0.25g |
4-(trifluoromethyl)-1H-indole-3-carbaldehyde |
959236-12-5 | 95.0% | 0.25g |
$116.0 | 2025-03-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08655-250mg |
4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |
959236-12-5 | 95% | 250mg |
¥1529.0 | 2024-07-16 | |
Chemenu | CM242973-1g |
4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |
959236-12-5 | 95% | 1g |
$556 | 2021-08-04 | |
Alichem | A199001066-5g |
4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |
959236-12-5 | 98% | 5g |
$924.80 | 2023-08-31 | |
eNovation Chemicals LLC | D696266-1g |
4-(Trifluoromethyl)indole-3-carbaldehyde |
959236-12-5 | 95% | 1g |
$320 | 2024-07-20 | |
Enamine | EN300-7464650-0.1g |
4-(trifluoromethyl)-1H-indole-3-carbaldehyde |
959236-12-5 | 95.0% | 0.1g |
$83.0 | 2025-03-11 | |
Enamine | EN300-7464650-0.5g |
4-(trifluoromethyl)-1H-indole-3-carbaldehyde |
959236-12-5 | 95.0% | 0.5g |
$218.0 | 2025-03-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08655-5g |
4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |
959236-12-5 | 95% | 5g |
¥11809.0 | 2024-07-16 | |
Chemenu | CM242973-1g |
4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |
959236-12-5 | 95% | 1g |
$588 | 2024-07-18 |
4-(trifluoromethyl)-1H-indole-3-carbaldehyde Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 45 - 120 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt; 15 - 30 min, neutralized, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt; 15 - 30 min, neutralized, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C; 45 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9 - 10, rt
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C; 45 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9 - 10, rt
Référence
- Preparation of cyclic peptides was antibacterial compounds, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Cuprous iodide Solvents: Dimethylformamide ; 18 h, rt → 85 °C; 85 °C → rt
Référence
- Preparation of pyrimidinylindolecarboxamide derivatives and analogs for use as P2X7 receptor modulators, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C; 1 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 40 °C
Référence
- Preparation of amide compounds as B-Raf kinase inhibitors, Japan, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Cuprous iodide Solvents: Dimethylformamide ; 18 h, rt → 85 °C; 85 °C → rt
Référence
- Preparation of heteroaryl amide analogs as P2X7 receptor modulators, World Intellectual Property Organization, , ,
4-(trifluoromethyl)-1H-indole-3-carbaldehyde Raw materials
4-(trifluoromethyl)-1H-indole-3-carbaldehyde Preparation Products
4-(trifluoromethyl)-1H-indole-3-carbaldehyde Littérature connexe
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
2. Book reviews
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
959236-12-5 (4-(trifluoromethyl)-1H-indole-3-carbaldehyde) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:959236-12-5)4-(trifluoromethyl)-1H-indole-3-carbaldehyde

Pureté:99%/99%/99%
Quantité:500.0mg/1.0g/5.0g
Prix ($):214.0/321.0/930.0